Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
Overview
Description
Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- is a silicon-based compound with the molecular formula C6H16Cl2NSi2. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- typically involves the chloromethylation of dimethylsilylamine. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane, often in the presence of a catalyst like zinc chloride or ferric chloride . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation and Reduction: The silicon-nitrogen bond can be oxidized or reduced under specific conditions, leading to different oxidation states of silicon.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce silanols or siloxanes.
Scientific Research Applications
Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- involves the interaction of its silicon and nitrogen atoms with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophiles, leading to the formation of new compounds. The silicon atoms can also participate in coordination chemistry, forming complexes with metal ions and other ligands .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)trimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom instead of two chloromethyl groups.
(Chloromethyl)dimethylchlorosilane: Contains one chloromethyl and one dimethyl group attached to the silicon atom.
Dichloro(chloromethyl)methylsilane: Contains two chlorine atoms and one chloromethyl group attached to the silicon atom.
Uniqueness
Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- is unique due to its dual chloromethyl groups, which provide multiple sites for chemical modification. This makes it a versatile building block for synthesizing a wide range of organosilicon compounds with tailored properties for specific applications.
Properties
IUPAC Name |
chloro-[[[chloromethyl(dimethyl)silyl]amino]-dimethylsilyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17Cl2NSi2/c1-10(2,5-7)9-11(3,4)6-8/h9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSNZRHGAMVNJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)N[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065789 | |
Record name | Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-91-0 | |
Record name | 1-(Chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14579-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(chloromethyldimethylsilanyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine,1-dimethyl- | |
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Record name | Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(chloromethyldimethylsilanyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.096 | |
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Record name | Bis(chloromethyldimethylsilanyl)amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDN4NVW7GV | |
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Q1: What is the significance of forming cyclized silyl derivatives in the analysis of β-hydroxyamines?
A1: The formation of six-membered heterocycles upon silylation of β-hydroxyamines with the reagent mixture [] is significant for several reasons. Firstly, it enhances the volatility of these compounds, making them amenable to analysis by gas chromatography. This is crucial as it allows for the separation and identification of different β-hydroxyamines in a mixture. Secondly, the cyclization can lead to characteristic fragmentation patterns during mass spectrometry, providing valuable structural information for identifying the original β-hydroxyamine.
Q2: The abstract mentions the use of a "reagent mixture." Why is a mixture used instead of a single silylating agent?
A2: Utilizing a mixture of 1,3-bis-(chloromethyl)-1,1,3,3-tetramethyldisilazane and chloromethyldimethyl-chlorosilane likely serves several purposes. The combination might offer a broader reactivity profile, effectively silylating various β-hydroxyamines with primary, secondary, tertiary, or even quaternary amine functionalities []. Additionally, the mixture could improve reaction kinetics or selectivity towards the desired cyclized products compared to using a single agent.
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